molecular formula C22H19N3O4 B3509495 2-benzamido-4-nitro-N-(2-phenylethyl)benzamide

2-benzamido-4-nitro-N-(2-phenylethyl)benzamide

Cat. No.: B3509495
M. Wt: 389.4 g/mol
InChI Key: LQPPWQNNNIWEDG-UHFFFAOYSA-N
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Description

2-Benzamido-4-nitro-N-(2-phenylethyl)benzamide is an organic compound with the molecular formula C15H14N2O3. This compound is characterized by the presence of benzamide and nitro functional groups, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 2-benzamido-4-nitro-N-(2-phenylethyl)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method includes the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation. This method is considered green, rapid, and highly efficient, providing high yields and eco-friendly conditions . Industrial production methods may vary, but they generally follow similar principles of condensation reactions under controlled conditions.

Chemical Reactions Analysis

2-Benzamido-4-nitro-N-(2-phenylethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-Benzamido-4-nitro-N-(2-phenylethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-benzamido-4-nitro-N-(2-phenylethyl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The benzamide group can interact with proteins and enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

2-Benzamido-4-nitro-N-(2-phenylethyl)benzamide can be compared with other similar compounds, such as:

  • 4-Methyl-3-nitro-N-(2-phenylethyl)benzamide
  • 4-Methyl-3-nitro-N-(1-phenylethyl)benzamide
  • 4-Nitro-N-(2-thiazolyl)benzamide
  • 2-Nitro-N-phenethyl-benzamide
  • 4-Methoxy-3-nitro-N-(1-phenylethyl)benzamide

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and biological activities .

Properties

IUPAC Name

2-benzamido-4-nitro-N-(2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4/c26-21(17-9-5-2-6-10-17)24-20-15-18(25(28)29)11-12-19(20)22(27)23-14-13-16-7-3-1-4-8-16/h1-12,15H,13-14H2,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQPPWQNNNIWEDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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